2-[4-(trifluoromethoxy)phenoxy]benzoic acid
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Overview
Description
2-[4-(trifluoromethoxy)phenoxy]benzoic acid is an organic compound with the molecular formula C14H9F3O4. It is characterized by the presence of a trifluoromethoxy group attached to a phenoxybenzoic acid structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(trifluoromethoxy)phenoxy]benzoic acid typically involves the reaction of 4-(trifluoromethoxy)phenol with 2-bromobenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, purification processes such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[4-(trifluoromethoxy)phenoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-[4-(trifluoromethoxy)phenoxy]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 2-[4-(trifluoromethoxy)phenoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of enzyme activity, receptor binding, and other cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzoic acid: Similar in structure but lacks the phenoxy group.
2-(trifluoromethoxy)benzoic acid: Similar but with the trifluoromethoxy group attached directly to the benzoic acid.
4-(trifluoromethoxy)benzoic acid: Similar but with the trifluoromethoxy group attached to the para position of the benzoic acid.
Uniqueness
2-[4-(trifluoromethoxy)phenoxy]benzoic acid is unique due to the presence of both the trifluoromethoxy and phenoxy groups, which confer distinct chemical properties. These properties include increased stability, lipophilicity, and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
402714-66-3 |
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Molecular Formula |
C14H9F3O4 |
Molecular Weight |
298.21 g/mol |
IUPAC Name |
2-[4-(trifluoromethoxy)phenoxy]benzoic acid |
InChI |
InChI=1S/C14H9F3O4/c15-14(16,17)21-10-7-5-9(6-8-10)20-12-4-2-1-3-11(12)13(18)19/h1-8H,(H,18,19) |
InChI Key |
WWIAFRQXYFNAQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=CC=C(C=C2)OC(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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